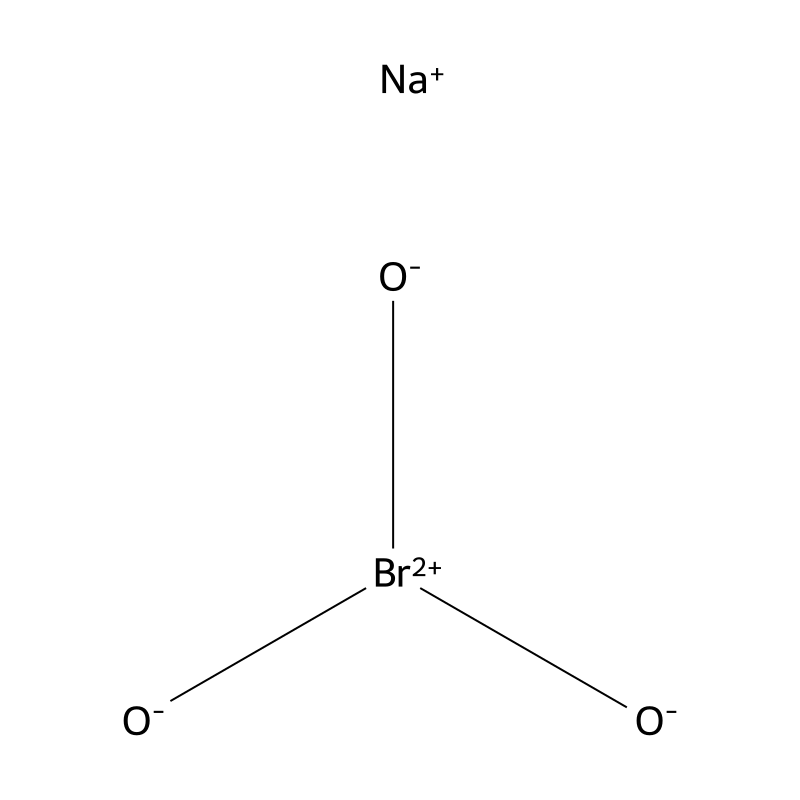

Sodium bromate

BrNaO3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BrNaO3

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water (g/100 g water): 36.4 at 20 °C

Soluble in water

Insoluble in ethanol

Solubility in water, g/100ml at 20 °C: 36.4

Synonyms

Canonical SMILES

Isomeric SMILES

Dyeing Processes

Scientific Field: Textile Industry

Application Summary: Sodium bromate is extensively used in continuous or batch dyeing processes involving sulfur or vat dyes.

Methods of Application: In the dyeing process, sodium bromate is added to the dye bath where it acts as an oxidizing agent, converting the water-soluble leuco form of the dye into an insoluble form that adheres to the fabric.

Results or Outcomes: The use of sodium bromate in dyeing processes results in vibrant, color-fast fabrics.

Hair Perming

Scientific Field: Cosmetology

Application Summary: Sodium bromate is used as a hair-permagent.

Methods of Application: In hair perming, a solution containing sodium bromate is applied to the hair after it has been wound around curlers.

Results or Outcomes: The result is a permanent wave or curl in the hair.

Bromination of Aromatic Compounds

Scientific Field: Organic Chemistry

Application Summary: Sodium bromate is a powerful brominating agent for aromatic compounds that contain deactivating substituents.

Methods of Application: In a typical bromination process, sodium bromate is added to a solution of the aromatic compound.

Results or Outcomes: The result is a brominated aromatic compound.

Gold Solvent in Gold Mines

Scientific Field: Mining Industry

Application Summary: Sodium bromate is used as a gold solvent in gold mines when used with sodium bromide.

Methods of Application: In gold mining, sodium bromate and sodium bromide are used together in a solution to dissolve gold from the ore.

Results or Outcomes: The result is a solution of gold ions, which can then be recovered through further chemical processing.

Microbial Reduction of Bromate

Scientific Field: Environmental Science

Application Summary: Sodium bromate can be reduced by certain microbial communities, which is of interest for bioremediation of bromate-contaminated water.

Methods of Application: In a bioreactor, microbial communities capable of reducing bromate to bromide are cultivated.

Results or Outcomes: The result is a reduction in the concentration of bromate in the water, which is desirable because bromate is a suspected human carcinogen.

Disinfection Byproduct

Scientific Field: Water Treatment

Application Summary: Sodium bromate can form as a byproduct during the disinfection of drinking water, particularly when ozone is used as the disinfectant.

Methods of Application: During ozonation of bromide-containing water, bromide can be oxidized to form bromate.

Results or Outcomes: The presence of bromate in drinking water is undesirable because it is a suspected human carcinogen.

Production of Sodium Carbonate

Scientific Field: Industrial Chemistry

Application Summary: Sodium bromate is produced by passing bromine into a solution of sodium carbonate.

Methods of Application: The production process involves the addition of bromine to a hot solution of sodium hydroxide or carbonate.

Results or Outcomes: The result is the formation of Sodium bromate and Sodium bromide.

Electrolytic Oxidation of Sodium Bromide

Scientific Field: Electrochemistry

Application Summary: Sodium bromate may also be produced by the electrolytic oxidation of sodium bromide.

Methods of Application: In this process, an electric current is passed through a solution of sodium bromide, causing the bromide ions to be oxidized to bromate.

Results or Outcomes: The result is the formation of Sodium bromate.

Oxidation of Bromine with Chlorine

Scientific Field: Inorganic Chemistry

Application Summary: Sodium bromate can also be created by the oxidation of bromine with chlorine to sodium hydroxide at 80 °C.

Methods of Application: In this process, bromine and chlorine are reacted together in the presence of sodium hydroxide.

Sodium bromate is an inorganic compound with the chemical formula NaBrO₃, functioning as the sodium salt of bromic acid. It appears as a colorless to white crystalline solid and is highly soluble in water, with a solubility of approximately 36.4 g per 100 g of water at 20 °C. Sodium bromate is recognized primarily for its strong oxidizing properties and is classified as a hazardous substance due to its potential to react violently with combustibles and reducing agents .

Sodium bromate is a hazardous substance with several safety concerns:

- Toxicity: Studies have shown that sodium bromate can be toxic if ingested, causing kidney damage and potentially cancer [6].

- Oxidizing agent: Sodium bromate can react vigorously with flammable materials or reducing agents, posing a fire or explosion hazard [4, 5].

- Bromination Reactions: When combined with a strong acid (e.g., sulfuric acid), sodium bromate decomposes to generate bromine, which can brominate various organic substrates such as nitrobenzene and benzoic acid, often with high yields (85-98%) and specificity .

- Formation of Bromic Acid: The addition of concentrated sulfuric acid to sodium bromate results in the formation of bromic acid, which quickly decomposes into bromine and oxygen .

- Electrolytic Production: Sodium bromate can be synthesized through the electrolytic oxidation of sodium bromide, where sodium bromide undergoes oxidation to form sodium bromate .

Sodium bromate exhibits nephrotoxic effects, meaning it can induce damage to the kidneys. It is also classified as a suspected human carcinogen when present in drinking water, leading to health concerns regarding its consumption. Its presence in bottled water products has prompted recalls due to safety regulations . Additionally, sodium bromate has been studied for its oxidative properties, which may have implications in various biological systems.

Sodium bromate can be synthesized through several methods:

- Electrolytic Oxidation: This method involves the electrolysis of sodium bromide solutions, where sodium bromide is oxidized to form sodium bromate .

- Reaction with Bromine: Sodium bromate can be produced by passing elemental bromine into a solution of sodium carbonate:This reaction highlights the versatility of sodium carbonate as a reactant .

- Chlorination Method: Sodium bromate can also be synthesized by reacting chlorine gas with a solution of sodium hydroxide or carbonate at elevated temperatures .

Sodium bromate has diverse applications across various industries:

- Chemical Industry: It serves as a powerful oxidizing agent in organic synthesis and is particularly effective in the bromination of aromatic compounds .

- Photography: Sodium bromate is used in photographic processes, especially in conjunction with silver bromide .

- Textile Industry: It plays a role in dyeing processes involving sulfur or vat dyes, contributing to the fixation and enhancement of colors .

- Food Industry: Although its use is controversial due to health concerns, it has historically been employed as a flour treatment agent to improve dough strength and elasticity .

Research has indicated that sodium bromate interacts with various organic compounds, facilitating oxidation reactions. For instance, it has been utilized alongside ceric ammonium nitrate for the oxidation of sulfides to sulfoxides. Additionally, studies have demonstrated its role in free-radical reactions, further expanding its utility in synthetic organic chemistry .

Sodium bromate shares similarities with other halogenated compounds, particularly those containing the bromate or chlorate groups. Here are some comparable compounds:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Potassium Bromate | KBrO₃ | Used primarily as a flour conditioner; similar oxidizing properties. |

| Calcium Bromate | Ca(BrO₃)₂ | Limited use as an oxidizer; less prevalent than sodium or potassium salts. |

| Barium Bromate | Ba(BrO₃)₂ | Similar applications but less common; also acts as an oxidizer. |

| Sodium Chlorate | NaClO₃ | Strong oxidizer; used in herbicides and bleaching agents; more reactive than sodium bromate. |

Uniqueness of Sodium Bromate

Sodium bromate's uniqueness lies in its specific reactivity profile, particularly its effectiveness as a selective oxidizing agent for aromatic compounds containing deactivating substituents. Its ability to facilitate high-yield reactions under mild conditions distinguishes it from other halogenated compounds like potassium chlorate or calcium chlorate, which may not exhibit the same level of specificity or yield in organic synthesis applications .

Physical Description

DryPowder

COLOURLESS CRYSTALS.

Color/Form

Colorless cubic crystals

Colorless crystal or powde

Density

Relative density (water = 1): 3.34

Odor

Melting Point

UNII

GHS Hazard Statements

H271 (46.88%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (53.12%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H302 (95.85%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.17%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (66.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (37.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (17.8%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H350 (46.29%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Pictograms

Oxidizer;Irritant;Health Hazard

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

Electrolytic oxidation of sodium bromide

General Manufacturing Information

Bromic acid, sodium salt (1:1): ACTIVE

...IN 1940'S & 1950'S...WAS MARKETED AS "NEUTRALIZER" IN HOME PERMANENT COLD WAVE HAIR KITS... MOST MFR /SRP: IN US/ HAVE NOW SUBSTITUTED LESS TOXIC SUBSTANCES...

A typical neutralizer composition contains sodium bromate.

Hair wave-setting oxidant compositions which are resistant to repeated shampooing are prepared comprising sodium bromate.

The /Cosmetic Ingredient Review Expert Panel/ ... concluded that sodium bromate ... may be used in permanent wave formulations at concentrations not to exceed 10.17%

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Keep from contact with organic matter.